molecular formula C9H8Cl2F2 B3280044 3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene CAS No. 707-75-5

3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene

Cat. No.: B3280044
CAS No.: 707-75-5
M. Wt: 225.06 g/mol
InChI Key: CNMSYVUNNWSHEW-UHFFFAOYSA-N
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Description

3,3-Dichloro-4,4-difluorotricyclo[4210(2,5)]non-7-ene is a synthetic organic compound with the molecular formula C9H8Cl2F2 It is characterized by its unique tricyclic structure, which includes two chlorine atoms and two fluorine atoms

Chemical Reactions Analysis

3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the tricyclic structure can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Dichloro-4,4-difluorotricyclo[421

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may make it a candidate for studying biological interactions and mechanisms.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene exerts its effects is not well-documented. its molecular targets and pathways would likely involve interactions with specific enzymes or receptors, depending on its application. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene can be compared with other halogenated tricyclic compounds. Similar compounds include:

  • 3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-6-ene
  • 3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-8-ene

These compounds share similar structural features but differ in the position of the double bond or the arrangement of the halogen atoms. The uniqueness of this compound lies in its specific tricyclic structure and the positioning of the chlorine and fluorine atoms .

Properties

IUPAC Name

3,3-dichloro-4,4-difluorotricyclo[4.2.1.02,5]non-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2F2/c10-8(11)6-4-1-2-5(3-4)7(6)9(8,12)13/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSYVUNNWSHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(C3(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196019
Record name Tricyclo[4.2.1.02,5]non-7-ene, 3,3-dichloro-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-75-5
Record name Tricyclo[4.2.1.02,5]non-7-ene, 3,3-dichloro-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=707-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo[4.2.1.02,5]non-7-ene, 3,3-dichloro-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene
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3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene
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3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene
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3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene
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3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene
Reactant of Route 6
3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene

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